molecular formula C8H13NS B12049649 (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine

(2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine

Cat. No.: B12049649
M. Wt: 155.26 g/mol
InChI Key: QSMFVRYERLESQX-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the thiophene ring, and a methylamine group attached to the 3 position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylthiophene with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of various thiophene derivatives. These methods are advantageous due to their high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halides, alkoxides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemistry: In chemistry, (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, thiophene derivatives have been studied for their potential as antimicrobial and anticancer agents. The presence of the thiophene ring system in this compound makes it a candidate for further exploration in drug discovery .

Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antihypertensive, and anti-atherosclerotic effects.

Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs). The compound’s stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which are involved in the transmission of pain signals .

Comparison with Similar Compounds

    Thiophene: The parent compound, thiophene, is a simple five-membered ring containing one sulfur atom.

    2,5-Dimethylthiophene: This compound is similar to (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine but lacks the methylamine group.

    3-Methylthiophene: Another related compound, 3-methylthiophene, has a single methyl group at the 3 position.

Uniqueness: this compound is unique due to the presence of both methyl groups and a methylamine group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H13NS/c1-6-4-8(5-9-3)7(2)10-6/h4,9H,5H2,1-3H3

InChI Key

QSMFVRYERLESQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)CNC

Origin of Product

United States

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